IDO1 vs. IDO2 Inhibitory Potency: Quantified Isoform Selectivity Profile
The compound demonstrates a measurable selectivity window between IDO1 and IDO2 inhibition. Against human IDO1, it exhibits an IC50 of 2.30 μM (2300 nM) in recombinant enzyme assays [1]. Against human IDO2 under comparable conditions, the IC50 is 41.6 μM (41600 nM) [2]. This represents an 18-fold preference for IDO1 over IDO2—a selectivity ratio that may be relevant for applications where IDO2-mediated off-target effects are undesirable.
| Evidence Dimension | IDO1 vs. IDO2 inhibitory potency |
|---|---|
| Target Compound Data | IDO1 IC50 = 2300 nM; IDO2 IC50 = 41600 nM |
| Comparator Or Baseline | Same compound tested on IDO1 and IDO2; selectivity ratio = 18-fold (IDO2/IDO1) |
| Quantified Difference | IDO1 IC50 is 18-fold lower (more potent) than IDO2 IC50 |
| Conditions | Recombinant human IDO1 expressed in E. coli Rosetta (DE3); recombinant human IDO2 (C-terminal His6-tagged, residues 14-420) |
Why This Matters
Quantified isoform selectivity enables informed experimental design when distinguishing IDO1-mediated from IDO2-mediated biological effects.
- [1] BindingDB BDBM50391359 (ChEMBL2147998). IC50 = 2.30E+3 nM against human IDO1 expressed in E. coli Rosetta (DE3). View Source
- [2] BindingDB BDBM50514032 (ChEMBL4471831). IC50 = 4.16E+4 nM against human IDO2. View Source
